molecular formula C12H16O2 B12093168 1-(3-Methoxyphenyl)cyclopentanol

1-(3-Methoxyphenyl)cyclopentanol

Cat. No.: B12093168
M. Wt: 192.25 g/mol
InChI Key: NUXGTKXXGLGJLZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O2 It is characterized by a cyclopentane ring substituted with a 3-methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol.

Industrial Production Methods: While specific industrial production methods for 1-(3-Methoxyphenyl)cyclopentan-1-ol are not extensively documented, the general approach involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Strong bases like NaH or acids like HBr.

Major Products Formed:

    Oxidation: 1-(3-Methoxyphenyl)cyclopentanone.

    Reduction: 1-(3-Methoxyphenyl)cyclopentane.

    Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopentan-1-ol
  • 1-(2-Methoxyphenyl)cyclopentan-1-ol
  • 1-(3-Hydroxyphenyl)cyclopentan-1-ol

Comparison: 1-(3-Methoxyphenyl)cyclopentan-1-ol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9,13H,2-3,7-8H2,1H3

InChI Key

NUXGTKXXGLGJLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)O

Origin of Product

United States

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